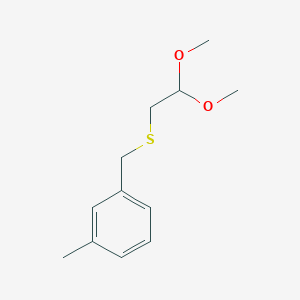
(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane is an organic compound with the molecular formula C12H18O2S and a molecular weight of 226.34 g/mol . This compound is characterized by the presence of a sulfane group attached to a 3-methylbenzyl moiety and a 2,2-dimethoxyethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane typically involves the reaction of 3-methylbenzyl chloride with 2,2-dimethoxyethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include the use of advanced purification techniques such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane has several applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The sulfane group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This compound may also participate in redox reactions, affecting cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethoxyethyl)benzylsulfane: Lacks the methyl group on the benzyl moiety.
(2,2-Dimethoxyethyl)(4-methylbenzyl)sulfane: Has the methyl group at the 4-position instead of the 3-position.
(2,2-Dimethoxyethyl)(3-chlorobenzyl)sulfane: Contains a chlorine atom instead of a methyl group on the benzyl moiety.
Uniqueness
(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane is unique due to the specific positioning of the methyl group on the benzyl moiety, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H18O2S |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethylsulfanylmethyl)-3-methylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-10-5-4-6-11(7-10)8-15-9-12(13-2)14-3/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
OIIQSVLVFFNSDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















